Rofecoxib-d5

Descripción

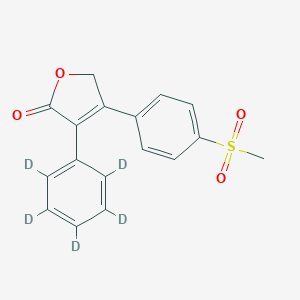

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJQGNCSTQAWON-VIQYUKPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470549 |

Source

|

| Record name | Rofecoxib-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544684-93-7 |

Source

|

| Record name | Rofecoxib-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Rofecoxib-d5 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rofecoxib-d5, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Rofecoxib. This document is intended for researchers, scientists, and drug development professionals who require detailed information on its chemical properties, analytical applications, and its role in pharmacokinetic studies.

Introduction to Rofecoxib-d5

Rofecoxib-d5 is the stable isotope-labeled form of Rofecoxib, a potent non-steroidal anti-inflammatory drug (NSAID). Rofecoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain. Due to its nearly identical physicochemical properties to Rofecoxib, but with a higher mass, Rofecoxib-d5 serves as an ideal internal standard for the quantitative analysis of Rofecoxib in complex biological matrices such as plasma and serum.[1][2] Its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods is crucial for obtaining accurate and precise pharmacokinetic data.

Chemical Structure and Properties

The key difference between Rofecoxib and Rofecoxib-d5 lies in the substitution of five hydrogen atoms with five deuterium atoms on the phenyl ring. The IUPAC name for Rofecoxib-d5 is 3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one.[3] This specific labeling provides a distinct mass shift, facilitating its differentiation from the unlabeled Rofecoxib in mass spectrometric analysis.

Chemical Structure of Rofecoxib:

Image Source: Wikimedia Commons

Chemical Structure of Rofecoxib-d5:

In Rofecoxib-d5, the five hydrogen atoms on the phenyl group at position 4 of the furanone ring are replaced by deuterium atoms.

Quantitative Data Summary

| Property | Rofecoxib | Rofecoxib-d5 |

| Molecular Formula | C₁₇H₁₄O₄S[4] | C₁₇H₉D₅O₄S[1] |

| Molecular Weight | 314.36 g/mol [4] | 319.39 g/mol [1] |

| Exact Mass | 314.0613 g/mol | 319.0927 g/mol [3] |

| CAS Number | 162011-90-7[4] | 544684-93-7[1] |

Experimental Protocols: Quantification of Rofecoxib in Human Plasma using Rofecoxib-d5 as an Internal Standard

The following is a representative experimental protocol for the determination of Rofecoxib concentrations in human plasma for a pharmacokinetic study, utilizing Rofecoxib-d5 as an internal standard. This method is based on common practices in bioanalytical chemistry employing LC-MS/MS.

Materials and Reagents

-

Rofecoxib analytical standard

-

Rofecoxib-d5 (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

Sample Preparation

-

Spiking of Internal Standard: To 100 µL of each plasma sample (calibration standards, quality controls, and unknown study samples), add 10 µL of Rofecoxib-d5 working solution (e.g., at a concentration of 100 ng/mL in methanol) and vortex briefly.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each plasma sample. Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate Rofecoxib from endogenous plasma components. For example:

-

0-0.5 min: 30% B

-

0.5-2.5 min: Gradient to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 30% B

-

3.6-5.0 min: Column re-equilibration

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Rofecoxib: Precursor ion (Q1) m/z 315.1 → Product ion (Q3) m/z 287.1

-

Rofecoxib-d5: Precursor ion (Q1) m/z 320.1 → Product ion (Q3) m/z 292.1

-

Data Analysis

The concentration of Rofecoxib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Rofecoxib-d5). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Rofecoxib in the study samples is then interpolated from this calibration curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Rofecoxib and the workflow for a typical pharmacokinetic study using Rofecoxib-d5.

Caption: Workflow of a pharmacokinetic study of Rofecoxib using Rofecoxib-d5.

Caption: Simplified signaling pathway showing Rofecoxib's inhibition of COX-2.

References

An In-depth Technical Guide to the Synthesis and Characterization of Rofecoxib-d5

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Rofecoxib-d5, an isotopically labeled variant of the selective COX-2 inhibitor, Rofecoxib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines a detailed synthetic protocol, starting from commercially available deuterated precursors, and presents key analytical data for the characterization of the final compound. All quantitative data is summarized in structured tables, and the synthetic pathway is visualized using a process flow diagram.

Introduction

Rofecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, formerly used for the treatment of osteoarthritis, acute pain, and dysmenorrhea. Isotopically labeled analogs, such as Rofecoxib-d5, are invaluable tools in pharmaceutical research, particularly in pharmacokinetic studies, drug metabolism assays, and as internal standards for quantitative bioanalysis by mass spectrometry. The incorporation of five deuterium atoms onto the phenyl ring at the 3-position of the furanone core provides a distinct mass shift, enabling sensitive and accurate detection without significantly altering the compound's chemical properties.

This guide details a feasible synthetic route for Rofecoxib-d5, adapted from established methods for the non-labeled compound. It also provides the expected analytical characterization data based on the principles of mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis of Rofecoxib-d5

The synthesis of Rofecoxib-d5 is predicated on the use of a deuterated starting material, Phenyl-d5-acetic acid, which is commercially available. The proposed pathway involves the condensation of this precursor with 2-bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone, followed by a base-mediated intramolecular cyclization to yield the final product.

Key Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Examples |

| Phenyl-d5-acetic acid | 104182-98-1 | C₈H₃D₅O₂ | 141.18 | Sigma-Aldrich, Clearsynth |

| 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone | 54468-93-7 | C₉H₉BrO₃S | 291.14 | Commercially Available |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Standard Lab Supplier |

| Diisopropylamine (DIA) | 108-18-9 | C₆H₁₅N | 101.19 | Standard Lab Supplier |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Standard Lab Supplier |

| Isopropyl Alcohol (IPA) | 67-63-0 | C₃H₈O | 60.10 | Standard Lab Supplier |

| Hydrochloric Acid (2N) | 7647-01-0 | HCl | 36.46 | Standard Lab Supplier |

Synthetic Pathway Workflow

Caption: Synthetic workflow for Rofecoxib-d5.

Experimental Protocol

The following protocol is adapted from a known synthesis of Rofecoxib.[1]

-

Preparation of Sodium Phenyl-d5-acetate:

-

To a 500 mL, 3-neck round bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add Phenyl-d5-acetic acid (1 equivalent) and N,N-Dimethylformamide (DMF, approx. 20 volumes).

-

Flush the vessel with nitrogen gas.

-

Cool the solution to 4°C using an ice bath.

-

Slowly add 50 wt% aqueous sodium hydroxide (1.1 equivalents) while maintaining vigorous stirring.

-

Stir the resulting mixture at 4°C for one hour to ensure complete formation of the sodium salt.

-

-

Condensation Reaction:

-

To the solution of sodium phenyl-d5-acetate, add 2-bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone (1 equivalent).

-

Protect the reaction flask from light.

-

Slowly add diisopropylamine (DIA, 1.2 equivalents) via syringe.

-

Heat the reaction mixture to 45°C and maintain for 3.5 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

-

-

Cyclization and Product Isolation:

-

Cool the reaction solution to 20-25°C.

-

Slowly add 2N HCl over one hour via an addition funnel, maintaining the temperature between 20-30°C to precipitate the product.

-

Add water (approx. 4 volumes) over one hour to further precipitate the product.

-

Age the resulting slurry for 1-2 hours at 25°C.

-

Filter the solid product using a Buchner funnel.

-

Wash the filter cake sequentially with a 1:3 mixture of DMF:Isopropyl Alcohol (IPA) and then with pure IPA.

-

Dry the product under vacuum to yield crude Rofecoxib-d5.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile or an ethanol/water mixture, to yield Rofecoxib-d5 of high purity.

-

Characterization of Rofecoxib-d5

The synthesized Rofecoxib-d5 should be characterized using standard analytical techniques to confirm its identity, purity, and isotopic enrichment.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₇H₉D₅O₄S | - |

| Molecular Weight | 319.4 g/mol | [1] |

| Monoisotopic Mass | 319.09266383 Da | [1] |

| Appearance | White to off-white powder | - |

| IUPAC Name | 3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one | [1] |

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for Rofecoxib-d5. The NMR data is predicted based on the known spectrum of unlabeled Rofecoxib.

| Analysis Method | Expected Result |

| Mass Spectrometry (ESI+) | [M+H]⁺: m/z 320.1. The molecular ion peak is shifted by +5 amu compared to unlabeled Rofecoxib ([M+H]⁺ at m/z 315). |

| ¹H NMR (300 MHz, CDCl₃) | Predicted: δ ~7.8-8.0 ppm (d, 2H, Ar-H) δ ~7.5-7.7 ppm (d, 2H, Ar-H) δ ~5.2 ppm (s, 2H, -CH₂-O-) δ ~3.1 ppm (s, 3H, -SO₂CH₃) Note: The multiplet for the phenyl-d5 ring protons (typically ~7.2-7.4 ppm) will be absent. |

| ¹³C NMR (75 MHz, CDCl₃) | Predicted: Signals corresponding to the methylsulfonylphenyl and furanone moieties will be consistent with unlabeled Rofecoxib. The signals for the deuterated phenyl ring carbons will be present but may exhibit broadening and splitting due to C-D coupling, with reduced intensity. |

| HPLC Purity | ≥98% (UV detection at 272 nm) |

Logical Flow of Characterization

Caption: Logical workflow for analytical characterization.

Conclusion

This guide provides a robust and detailed framework for the synthesis and characterization of Rofecoxib-d5. By utilizing commercially available deuterated starting materials and adapting established synthetic procedures, researchers can reliably produce this valuable labeled compound. The outlined characterization methods are essential for verifying the identity, purity, and isotopic incorporation of the final product, ensuring its suitability for use in demanding research applications such as quantitative mass spectrometry-based assays.

References

Physical and chemical properties of Rofecoxib-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofecoxib-d5 is the deuterated analog of Rofecoxib, a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2). The incorporation of five deuterium atoms on the phenyl ring provides a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays. This technical guide provides a detailed overview of the known physical and chemical properties of Rofecoxib-d5, along with relevant experimental methodologies and biological context.

Physicochemical Properties

The deuteration of Rofecoxib to Rofecoxib-d5 results in a slight increase in molecular weight, while other physicochemical properties are expected to be very similar to the parent compound. Quantitative data for both Rofecoxib-d5 and Rofecoxib are summarized below for comparison.

Table 1: General and Physical Properties of Rofecoxib-d5 and Rofecoxib

| Property | Rofecoxib-d5 | Rofecoxib |

| IUPAC Name | 3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one[1] | 4-[4-(methylsulfonyl)phenyl]-3-phenyl-2(5H)-furanone |

| Synonyms | Vioxx-d5, MK-966-d5 | Vioxx, Ceoxx, MK-966 |

| CAS Number | 544684-93-7[1][2] | 162011-90-7 |

| Molecular Formula | C₁₇H₉D₅O₄S[2] | C₁₇H₁₄O₄S |

| Molecular Weight | 319.39 g/mol [2] | 314.36 g/mol |

| Exact Mass | 319.09266383 Da[1] | 314.06128010 Da |

| Appearance | Crystalline solid | Crystalline solid |

| Melting Point | Not explicitly reported; expected to be similar to Rofecoxib's 207 °C. | 207 °C |

| Boiling Point | Not reported | 577.6±50.0 °C (Predicted) |

| Topological Polar Surface Area | 68.8 Ų[1] | 68.8 Ų |

Table 2: Solubility Data of Rofecoxib

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Slightly soluble |

| Methanol | Slightly soluble |

| Acetone | Sparingly soluble |

| Isopropyl Acetate | Slightly soluble |

| Octanol | Practically insoluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

Spectroscopic Data

Detailed spectroscopic data for Rofecoxib-d5 is not widely published. The following represents expected and reported data for Rofecoxib, which can serve as a reference for the analysis of its deuterated analog.

Table 3: Spectroscopic Data for Rofecoxib

| Technique | Data |

| ¹H NMR | Spectra available in various solvents (e.g., CDCl₃, DMSO-d₆). The spectrum of Rofecoxib-d5 would show the absence of signals corresponding to the deuterated phenyl ring. |

| ¹³C NMR | Spectra available. The signals for the deuterated phenyl carbons in Rofecoxib-d5 would be significantly attenuated or absent depending on the experimental setup. |

| Mass Spectrometry (MS) | The mass spectrum of Rofecoxib-d5 will show a molecular ion peak corresponding to its higher molecular weight. Fragmentation patterns can be used to confirm the location of the deuterium labels. |

| Infrared (IR) Spectroscopy | The IR spectrum would be characterized by bands corresponding to the functional groups present, such as the sulfonyl and carbonyl groups. C-D stretching vibrations would be observed at lower frequencies than C-H stretches. |

| UV/Vis Spectroscopy | λmax: ~284 nm |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of Rofecoxib and its metabolites is reverse-phase HPLC.

-

Column: C18 or other suitable reverse-phase column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). The gradient and composition will depend on the specific separation required.

-

Detection: UV detection at the λmax of Rofecoxib (around 284 nm). Mass spectrometry can also be coupled with HPLC for more sensitive and specific detection, which is particularly useful for distinguishing between the deuterated and non-deuterated forms.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the identity and purity of Rofecoxib-d5.

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.

-

Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the molecular ion, providing strong evidence for the elemental composition and the presence of the deuterium atoms. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which can help to confirm the structure and the location of the deuterium labels.

Biological Activity and Signaling Pathway

Rofecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid to prostaglandins, which are mediators of pain and inflammation.

Figure 1: Rofecoxib-d5 inhibits the COX-2 pathway.

Stability and Storage

Rofecoxib is known to be stable in its solid state but can be sensitive to light and basic conditions in solution.[3] Rofecoxib-d5 is expected to have similar stability.

-

Solid Form: Store at -20°C for long-term stability.

-

In Solution: Prepare solutions fresh. If storage is necessary, store in tightly sealed vials at -20°C for short periods.

Synthesis and Characterization Workflow

The synthesis of Rofecoxib-d5 typically involves the use of a deuterated starting material, such as deuterated benzene, in a multi-step synthetic sequence. The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

Figure 2: Workflow for Rofecoxib-d5 Synthesis and Characterization.

Conclusion

Rofecoxib-d5 is a crucial analytical tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. While many of its physical and chemical properties can be inferred from its non-deuterated counterpart, this guide provides the currently available specific data for the deuterated form. The provided experimental considerations and workflow diagrams offer a framework for the synthesis, characterization, and application of this important stable isotope-labeled compound. As with any research chemical, it is imperative to handle Rofecoxib-d5 with appropriate safety precautions in a laboratory setting.

References

- 1. Rofecoxib-d5 | C17H14O4S | CID 11681277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rofecoxib (D5) Datasheet DC Chemicals [dcchemicals.com]

- 3. Conception, synthesis, and characterization of a rofecoxib-combretastatin hybrid drug with potent cyclooxygenase-2 (COX-2) inhibiting and microtubule disrupting activities in colon cancer cell culture and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Rofecoxib-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and mechanism of action of Rofecoxib-d5 as an internal standard in the quantitative bioanalysis of rofecoxib. The content herein details the pharmacological basis of rofecoxib, the principles of using stable isotope-labeled internal standards, and practical guidance on experimental execution and data interpretation.

Introduction to Rofecoxib and the Need for Precise Quantification

Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4][5] This selectivity was intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the cyclooxygenase-1 (COX-1) enzyme, which is crucial for maintaining the integrity of the stomach lining. Rofecoxib was previously used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[2][4][5]

Accurate and precise quantification of rofecoxib in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity. The reliability of LC-MS/MS quantification heavily relies on the use of an appropriate internal standard to correct for variability during sample processing and analysis.

The Role of Deuterated Internal Standards in LC-MS/MS

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added to all samples, calibrators, and quality controls in a known, constant concentration. Its purpose is to normalize for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds like Rofecoxib-d5, are considered the "gold standard" for quantitative LC-MS/MS bioanalysis. In Rofecoxib-d5, five hydrogen atoms in the rofecoxib molecule have been replaced with deuterium atoms. This substitution results in a compound that is chemically identical to rofecoxib but has a higher molecular weight.

The key advantages of using a deuterated internal standard like Rofecoxib-d5 are:

-

Similar Physicochemical Properties: Rofecoxib-d5 exhibits nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to rofecoxib. This ensures that any variations affecting the analyte will similarly affect the internal standard.

-

Co-elution with the Analyte: The close similarity in chemical structure leads to co-elution from the liquid chromatography column. This is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix.

-

Mass Differentiation: The mass difference between rofecoxib and Rofecoxib-d5 allows for their simultaneous but distinct detection by the mass spectrometer.

Mechanism of Action of Rofecoxib-d5 as an Internal Standard

The "mechanism of action" of Rofecoxib-d5 as an internal standard is not pharmacological but rather analytical. It functions by mimicking the behavior of the unlabeled rofecoxib throughout the entire analytical process, thereby enabling accurate quantification.

During sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), any loss of rofecoxib due to incomplete extraction or adsorption will be mirrored by a proportional loss of Rofecoxib-d5.

In the liquid chromatography system, Rofecoxib-d5 co-elutes with rofecoxib. This is critical because matrix components that can suppress or enhance the ionization of rofecoxib in the mass spectrometer's source will have the same effect on Rofecoxib-d5.

In the mass spectrometer , the instrument is set to monitor specific precursor-to-product ion transitions for both rofecoxib and Rofecoxib-d5 in what is known as Multiple Reaction Monitoring (MRM). The ratio of the peak area of the rofecoxib to the peak area of the Rofecoxib-d5 is then calculated. Because the concentration of Rofecoxib-d5 is constant in all samples, this ratio is directly proportional to the concentration of rofecoxib in the original sample. This ratio remains consistent even if there are variations in sample volume, extraction efficiency, or instrument response.

Rofecoxib's Pharmacological Mechanism of Action: COX-2 Inhibition

To understand the context of rofecoxib analysis, it is essential to grasp its pharmacological mechanism of action. Rofecoxib selectively inhibits the COX-2 enzyme, which is a key player in the inflammatory cascade.

dot

Caption: Rofecoxib's selective inhibition of the COX-2 enzyme in the arachidonic acid cascade.

Experimental Protocol for Rofecoxib Quantification using Rofecoxib-d5

The following is a representative experimental protocol for the quantification of rofecoxib in human plasma using Rofecoxib-d5 as an internal standard. This protocol is a composite of best practices and information from various published methods.

Materials and Reagents

-

Rofecoxib reference standard

-

Rofecoxib-d5 internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant)

-

96-well plates

Sample Preparation (Protein Precipitation)

-

Aliquoting: Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.

-

Internal Standard Spiking: Add 20 µL of Rofecoxib-d5 working solution (e.g., 100 ng/mL in methanol) to each well, except for the blank samples.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each well.

-

Vortexing: Mix the plate for 5 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Rofecoxib Transition | m/z 315.1 → 247.1 |

| Rofecoxib-d5 Transition | m/z 320.1 → 252.1 |

| Dwell Time | 100 ms |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Bioanalytical Method Validation Data

A robust bioanalytical method using Rofecoxib-d5 as an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables represent typical validation data for such a method.

Table 1: Linearity and Range

| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |

| Rofecoxib | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| LQC | 3 | < 15 | ± 15 | < 15 | ± 15 |

| MQC | 100 | < 15 | ± 15 | < 15 | ± 15 |

| HQC | 800 | < 15 | ± 15 | < 15 | ± 15 |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Table 3: Recovery and Matrix Effect

| Analyte | Quality Control Level | Mean Extraction Recovery (%) | Matrix Factor |

| Rofecoxib | LQC | 85.2 | 0.98 |

| HQC | 87.5 | 1.02 | |

| Rofecoxib-d5 | MQC | 86.1 | 0.99 |

Experimental Workflow Diagram

The entire process from sample receipt to data analysis can be visualized in the following workflow.

dot

References

The Pharmacological Applications of Deuterated Rofecoxib: A Technical Guide

Introduction

Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, was formerly a widely used nonsteroidal anti-inflammatory drug (NSAID) for treating conditions such as osteoarthritis and acute pain.[1][2][3] Its selective action on COX-2 was intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit cyclooxygenase-1 (COX-1).[3] However, Rofecoxib was withdrawn from the market due to concerns about cardiovascular risks.[4][5] In the continuous search for safer and more effective therapeutic agents, the strategic incorporation of deuterium into drug molecules has emerged as a promising approach to improve their pharmacokinetic and pharmacodynamic profiles.[6][7] This technical guide explores the pharmacological applications of deuterated Rofecoxib, focusing on its enhanced systemic availability and maintained COX-2 selectivity.

The primary rationale for deuterating drugs lies in the kinetic isotope effect.[8][9] The substitution of hydrogen with its heavier, stable isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[10] This increased bond strength can slow down the rate of metabolic processes that involve the cleavage of these bonds, often mediated by cytochrome P450 enzymes.[8][9] Consequently, deuterated compounds may exhibit a longer half-life, increased systemic exposure, and potentially a more favorable safety profile due to altered metabolite formation.[6]

Enhanced Pharmacokinetics of Deuterated Rofecoxib

A key study investigating a deuterated derivative of Rofecoxib, BDD-11602, where the phenyl ring was pentadeuterated, demonstrated significantly improved pharmacokinetic parameters in Sprague Dawley rats compared to the non-deuterated parent compound.[11]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of BDD-11602 and Rofecoxib following oral administration at various doses.

| Dose (mg/kg) | Compound | Cmax (ng/mL) | AUC0-t (ng·h/mL) |

| 0.1 | Rofecoxib | 25.4 ± 4.5 | 103.1 ± 20.9 |

| BDD-11602 | 42.1 ± 7.8 | 165.3 ± 33.4 | |

| 1 | Rofecoxib | 210.5 ± 35.1 | 989.7 ± 156.2 |

| BDD-11602 | 345.8 ± 58.9 | 1512.4 ± 248.7 | |

| 10 | Rofecoxib | 1897.6 ± 312.4 | 10563.7 ± 1897.5 |

| BDD-11602 | 2987.4 ± 489.1 | 16123.5 ± 2654.8 |

*Statistically significant increase compared to Rofecoxib (p < 0.05). Data sourced from a study by G. Frome et al.[11]

The study revealed an overall 1.60-fold increase in the maximum plasma concentration (Cmax) and a 1.53-fold increase in the area under the curve (AUC0-t) for the deuterated compound compared to Rofecoxib.[11] This enhanced systemic availability suggests that deuteration effectively reduces the metabolic clearance of Rofecoxib.

Maintained COX-2 Selectivity

A crucial aspect of developing a deuterated version of a selective inhibitor is to ensure that the modification does not alter its primary pharmacological activity. In the case of deuterated Rofecoxib, the in vitro COX-2 selectivity was preserved.

In Vitro COX Inhibition Data

| Compound | COX-2 IC50 (nmol/L) | COX-1 IC50 (µmol/L) |

| Rofecoxib | 169 | > 1 |

| BDD-11602 | 173 | > 1 |

Data sourced from a study by G. Frome et al.[11]

The half-maximal inhibitory concentrations (IC50) for COX-2 were nearly identical for both BDD-11602 and Rofecoxib, indicating that deuteration of the phenyl ring did not impact the compound's inhibitory potency against the target enzyme.[11] Both compounds also showed weak inhibition of COX-1, confirming the maintenance of COX-2 selectivity.[11]

Experimental Protocols

While a highly detailed, step-by-step protocol for the synthesis of deuterated Rofecoxib is not publicly available, a general approach can be outlined based on known synthetic routes for Rofecoxib and standard deuteration techniques.

General Synthesis of Deuterated Rofecoxib (BDD-11602)

The synthesis of BDD-11602, 4-[4-(methanesulfonyl)phenyl]-3-(pentadeuterophenyl)-5H-furan-2-one, would likely follow a convergent synthetic strategy similar to that of Rofecoxib.[12][13] The key step would be the introduction of the pentadeuterated phenyl group. This can be achieved by using deuterated starting materials, such as pentadeuterophenylacetic acid, in the condensation reaction.

A plausible synthetic route is depicted in the workflow diagram below.

Pharmacokinetic Study in Sprague Dawley Rats

The following is a generalized protocol based on the methodology described in the comparative study of BDD-11602 and Rofecoxib.[11]

-

Animal Model: Male and female Sprague Dawley rats.

-

Drug Administration: Single oral gavage administration of Rofecoxib or BDD-11602 at doses of 0.1, 1, or 10 mg/kg.

-

Blood Sampling: Serial blood samples collected from the tail vein at predetermined time points post-administration.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of Rofecoxib and BDD-11602 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, AUC0-t, and half-life using non-compartmental analysis.

In Vitro COX-1 and COX-2 Inhibition Assay

The following is a general protocol for determining the COX inhibitory activity of the compounds.[11]

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.

-

Assay Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzymes.

-

Procedure:

-

The test compounds (Rofecoxib or BDD-11602) at various concentrations are pre-incubated with the respective COX isoenzyme.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The reaction is stopped, and the amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA).

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Rofecoxib and Deuterated Rofecoxib

Caption: Mechanism of action of Rofecoxib and its deuterated analog via inhibition of the COX-2 enzyme.

Experimental Workflow for Pharmacokinetic Assessment

Caption: Workflow for the comparative pharmacokinetic study of deuterated Rofecoxib.

Conclusion

The application of deuterium substitution to Rofecoxib presents a compelling strategy to enhance its pharmacokinetic profile. The significant increase in systemic exposure of deuterated Rofecoxib, without compromising its COX-2 selectivity, suggests that this approach could potentially lead to a therapeutic agent with an improved dosing regimen and, possibly, a better safety profile. Further preclinical and clinical investigations would be necessary to fully elucidate the therapeutic potential and safety of deuterated Rofecoxib. This technical guide provides a foundational understanding of the pharmacological advantages conferred by the deuteration of Rofecoxib, supported by available quantitative data and established experimental methodologies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rofecoxib - Wikipedia [en.wikipedia.org]

- 4. The story of Merck’s COX-2 inhibitor, Vioxx (rofecoxib) | OpenOChem Learn [learn.openochem.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. deutramed.com [deutramed.com]

- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 11. Enhanced plasma concentration by selective deuteration of rofecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Rofecoxib-d5 supplier and certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Rofecoxib-d5, a deuterated analog of the selective COX-2 inhibitor, Rofecoxib. This guide is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for pharmacokinetic and metabolic studies. It details typical product specifications, analytical methodologies for quality control, and the relevant biological pathways.

Supplier Information and Certificate of Analysis

Rofecoxib-d5 is available from several reputable suppliers catering to the research and pharmaceutical industries. Commonly cited suppliers include Cayman Chemical, Clearsynth, and Toronto Research Chemicals. While a specific Certificate of Analysis (CoA) can vary by lot and supplier, the following table summarizes the typical quantitative data provided for Rofecoxib-d5.

Table 1: Representative Certificate of Analysis for Rofecoxib-d5

| Parameter | Specification | Method |

| Identity | ||

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₁₇H₉D₅O₄S | Mass Spectrometry |

| Molecular Weight | 319.42 g/mol | Mass Spectrometry |

| Purity | ||

| Chemical Purity | ≥98% | HPLC |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry / NMR |

| Physical Properties | ||

| Melting Point | Not determined | N/A |

| Solubility | Soluble in DMSO and Methanol | Visual Inspection |

| Residual Solvents | ||

| Methanol | ≤3000 ppm | GC-HS |

| Acetone | ≤5000 ppm | GC-HS |

| Storage | ||

| Recommended Storage | -20°C | N/A |

Note: The data presented in this table is representative and may not reflect the exact specifications of a particular lot from a specific supplier. Always refer to the lot-specific Certificate of Analysis provided by the supplier.

Experimental Protocols

The quality control and analysis of Rofecoxib-d5 involve several key analytical techniques. The following sections detail the typical experimental protocols for these methods.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the chemical purity of Rofecoxib-d5 by separating it from any non-deuterated Rofecoxib and other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: A stock solution of Rofecoxib-d5 is prepared in methanol or DMSO at a concentration of approximately 1 mg/mL. This is further diluted with the mobile phase to a suitable concentration for analysis.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The peak area of Rofecoxib-d5 is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Purpose: To confirm the molecular weight of Rofecoxib-d5 and determine its isotopic enrichment.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or APCI).

-

Sample Infusion: The sample solution is directly infused into the mass spectrometer.

-

Data Acquisition: Mass spectra are acquired in the positive or negative ion mode, depending on the instrument and method, over a relevant mass range.

-

Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of Rofecoxib-d5. The relative intensities of these peaks are used to calculate the isotopic enrichment, which is the percentage of molecules that contain the desired number of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of Rofecoxib-d5 and the position of the deuterium labels.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent such as DMSO-d6 or Chloroform-d.

-

Sample Preparation: A small amount of the Rofecoxib-d5 sample is dissolved in the deuterated solvent.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

-

Analysis: The ¹H NMR spectrum is analyzed to confirm the absence of signals at the positions where deuterium has been incorporated. The ¹³C NMR spectrum is used to confirm the overall carbon skeleton of the molecule.

Visualizations

Rofecoxib-d5 Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of a Rofecoxib-d5 sample.

Caption: Workflow for the analysis of Rofecoxib-d5.

Rofecoxib Mechanism of Action: COX-2 Inhibition Signaling Pathway

Rofecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The diagram below illustrates the simplified signaling pathway affected by Rofecoxib.

Caption: Rofecoxib's inhibition of the COX-2 pathway.

Navigating the Analytical Landscape of Rofecoxib-d5: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Rofecoxib-d5, a deuterated analog of the selective COX-2 inhibitor, Rofecoxib. The incorporation of deuterium in place of hydrogen atoms can significantly alter the pharmacokinetic profile of a drug, making the precise determination of isotopic purity and a thorough understanding of its stability paramount for its use as an internal standard in pharmacokinetic studies and as a tool in metabolic research. This guide details the analytical methodologies for assessing these attributes, presents typical data in structured formats, and illustrates the biochemical context of Rofecoxib's action.

Isotopic Purity of Rofecoxib-d5

The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the molecule that is fully deuterated at the specified positions, as well as the distribution of partially deuterated and non-deuterated species. This is crucial for applications such as internal standards in mass spectrometry-based bioanalysis, where a well-characterized isotopic distribution is necessary for accurate quantification.

Data Presentation: Isotopic Distribution

The isotopic purity of Rofecoxib-d5 is typically determined by mass spectrometry. The following table represents a typical isotopic distribution for a high-quality Rofecoxib-d5 standard.

| Isotopic Species | Designation | Relative Abundance (%) |

| Pentadeutero-Rofecoxib | d5 | > 98% |

| Tetradeutero-Rofecoxib | d4 | < 2% |

| Trideutero-Rofecoxib | d3 | < 0.5% |

| Dideutero-Rofecoxib | d2 | < 0.1% |

| Monodeutero-Rofecoxib | d1 | < 0.1% |

| Non-deuterated Rofecoxib | d0 | < 0.1% |

Note: The data presented in this table is a representative example for a high-purity deuterated standard. Actual values may vary between different batches and manufacturers. A Certificate of Analysis from the supplier should be consulted for batch-specific data.

Experimental Protocol: Determination of Isotopic Purity by LC-MS/MS

This protocol outlines a general procedure for the determination of the isotopic purity of Rofecoxib-d5 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify the relative percentages of d5, d4, d3, d2, d1, and d0 species of Rofecoxib.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Materials:

-

Rofecoxib-d5 sample

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Rofecoxib-d5 in methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution with a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 µg/mL.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitor the following mass-to-charge ratio (m/z) transitions in Multiple Reaction Monitoring (MRM) mode:

-

Rofecoxib-d5: [M+H]+ → fragment ion

-

Rofecoxib-d4: [M+H]+ → fragment ion

-

...and so on for d3, d2, d1, and d0.

-

-

Optimize cone voltage and collision energy for each transition to achieve maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for each isotopic species.

-

Calculate the relative percentage of each species by dividing the individual peak area by the sum of all isotopic peak areas and multiplying by 100.

-

Visualization: Isotopic Purity Analysis Workflow

Caption: Workflow for Isotopic Purity Determination of Rofecoxib-d5 by LC-MS/MS.

Stability of Rofecoxib-d5

Stability testing is essential to ensure that the deuterated compound remains intact and that its isotopic purity is maintained under various storage and handling conditions. Forced degradation studies are also performed to identify potential degradation products and to develop stability-indicating analytical methods.

Data Presentation: Stability Profile

The following tables summarize typical stability data for Rofecoxib-d5 under long-term, accelerated, and forced degradation conditions.

Table 2.1: Long-Term Stability (2-8°C)

| Time Point | Purity (%) | Isotopic Purity (d5, %) | Appearance |

| Initial | 99.8 | 98.5 | White to off-white solid |

| 6 months | 99.7 | 98.5 | Conforms |

| 12 months | 99.6 | 98.4 | Conforms |

| 24 months | 99.5 | 98.4 | Conforms |

Table 2.2: Accelerated Stability (25°C/60% RH)

| Time Point | Purity (%) | Isotopic Purity (d5, %) | Appearance |

| Initial | 99.8 | 98.5 | White to off-white solid |

| 1 month | 99.6 | 98.5 | Conforms |

| 3 months | 99.2 | 98.4 | Conforms |

| 6 months | 98.9 | 98.3 | Conforms |

Table 2.3: Forced Degradation Studies

| Stress Condition | Duration | Purity (%) | Major Degradant(s) |

| 0.1 M HCl | 24 h | 92.1 | Hydrolysis product |

| 0.1 M NaOH | 24 h | 85.4 | Hydrolysis and oxidation products |

| 3% H₂O₂ | 24 h | 95.3 | Oxidation product |

| 60°C | 48 h | 99.1 | Minimal degradation |

| Photostability (UV/Vis) | 7 days | 96.8 | Photodegradation product |

Note: The data presented are illustrative and intended to represent a typical stability profile. Actual degradation rates and products may vary depending on the specific conditions and the purity of the starting material.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a stability-indicating HPLC method for the assessment of Rofecoxib-d5 purity and its degradation products.

Objective: To develop and validate an HPLC method capable of separating Rofecoxib-d5 from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

Materials:

-

Rofecoxib-d5 sample

-

HPLC-grade acetonitrile, methanol, and water

-

Phosphoric acid

Procedure:

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Dissolve 1 mg of Rofecoxib-d5 in 1 mL of methanol and add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH.

-

Base Hydrolysis: Dissolve 1 mg of Rofecoxib-d5 in 1 mL of methanol and add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl.

-

Oxidative Degradation: Dissolve 1 mg of Rofecoxib-d5 in 1 mL of methanol and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid Rofecoxib-d5 at 60°C for 48 hours. Dissolve in methanol for analysis.

-

Photodegradation: Expose the solid Rofecoxib-d5 to UV and visible light in a photostability chamber for 7 days. Dissolve in methanol for analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A gradient mixture of phosphate buffer (pH 3.0) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Analyze the chromatograms of the stressed samples to assess the separation of the main peak (Rofecoxib-d5) from any degradation product peaks.

-

Calculate the percentage of degradation by comparing the peak area of Rofecoxib-d5 in the stressed sample to that in an unstressed control sample.

-

Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies of Rofecoxib-d5.

Mechanism of Action: Rofecoxib and the COX-2 Signaling Pathway

Rofecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Understanding its mechanism of action is fundamental to interpreting data from studies where Rofecoxib-d5 is used. The COX-2 enzyme plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.

Visualization: Rofecoxib's Inhibition of the COX-2 Pathway

Caption: Rofecoxib-d5 inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

This technical guide provides a framework for understanding and evaluating the critical quality attributes of Rofecoxib-d5. For any specific application, it is imperative to consult the manufacturer's Certificate of Analysis and to perform appropriate validation of the analytical methods used.

An In-Depth Technical Guide to Rofecoxib-d5 for Cyclooxygenase-2 (COX-2) Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rofecoxib-d5, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Rofecoxib. This document details its mechanism of action, applications in research, particularly as an internal standard in analytical methods, and provides established experimental protocols for studying COX-2 inhibition and its downstream signaling pathways.

Introduction to Rofecoxib-d5 and its Role in COX-2 Research

Rofecoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, an important mediator of inflammation and pain.[1][2] Its deuterated form, Rofecoxib-d5, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is chemically and functionally similar to Rofecoxib. The primary application of Rofecoxib-d5 in a research setting is as an internal standard for the accurate quantification of Rofecoxib in biological samples using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS).[3][4] The increased mass of the deuterated molecule allows for its clear differentiation from the non-deuterated form during analysis, ensuring precise and reproducible measurements.[5]

While not typically used as the primary investigational compound, the experimental protocols detailed in this guide for Rofecoxib are directly applicable to Rofecoxib-d5 for researchers interested in its specific properties. Deuteration can sometimes alter the pharmacokinetic profile of a drug, and these methods can be used to compare the inhibitory activity and downstream effects of the deuterated versus the non-deuterated compound.[3][6]

Mechanism of Action: Selective COX-2 Inhibition

Rofecoxib exerts its anti-inflammatory and analgesic effects by selectively binding to and inhibiting the COX-2 enzyme.[1][7] COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[6] It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[8][9] By blocking this step, Rofecoxib effectively reduces the production of these inflammatory mediators.[1]

Rofecoxib exhibits a high degree of selectivity for COX-2 over the constitutively expressed COX-1 isoform, which is involved in maintaining the integrity of the gastrointestinal lining and platelet function.[2][10] This selectivity is the basis for the reduced gastrointestinal side effects observed with selective COX-2 inhibitors compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[11][12]

Quantitative Data: In Vitro Inhibitory Activity of Rofecoxib

The following table summarizes the reported 50% inhibitory concentrations (IC50) of Rofecoxib for both COX-1 and COX-2 enzymes in various in vitro systems. This data highlights the potent and selective nature of Rofecoxib's inhibitory activity.

| Enzyme/System | Cell Line/Assay Condition | IC50 Value | Reference |

| Human COX-2 | Human osteosarcoma cells | 18 nM, 26 nM | [13][14][15][16] |

| Chinese hamster ovary (CHO) cells | 18 nM | [13][14][15][16] | |

| Purified human recombinant COX-2 | 0.34 µM | [14][15][16] | |

| LPS-stimulated human whole blood | 0.53 µM | [15][16] | |

| Human COX-1 | U937 cells | > 50 µM | [13][15] |

| Chinese hamster ovary (CHO) cells | > 15 µM | [13][15] | |

| Purified human COX-1 | 26 µM (at 0.1 µM arachidonic acid) | [15][16] | |

| Human whole blood (Thromboxane B2 synthesis) | 18.8 µM | [15][16] |

COX-2 Signaling Pathway and Downstream Effects

The inhibition of COX-2 by Rofecoxib leads to a reduction in PGE2 production. PGE2 is a key signaling molecule that binds to its G-protein coupled receptors (EP1-4) on the cell surface, activating a cascade of downstream intracellular signaling pathways.[8] These pathways include the Protein Kinase A (PKA), β-catenin, Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/AKT pathways.[8] These signaling cascades are implicated in a variety of cellular processes, including inflammation, cell proliferation, and survival. The disruption of these pathways through COX-2 inhibition is a key aspect of Rofecoxib's therapeutic effects.

References

- 1. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arigobio.cn [arigobio.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. file.elabscience.com [file.elabscience.com]

- 12. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]

- 13. worthe-it.co.za [worthe-it.co.za]

- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Core Characteristics of Rofecoxib-d5

This technical guide provides comprehensive safety data, handling protocols, and key characteristics of Rofecoxib-d5 for researchers, scientists, and professionals in drug development. Rofecoxib-d5 is the deuterated analog of Rofecoxib, a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor. The deuteration is typically in the phenyl group, which can be useful in metabolic studies.

Safety Data and Hazard Information

Rofecoxib-d5 is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is essential to handle this compound with appropriate safety precautions.

GHS Classification[1]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |

| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

First Aid Measures[1][2]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. If skin irritation persists, call a physician.[2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][2] |

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of Rofecoxib-d5 and ensure the safety of laboratory personnel.

Safe Handling[1][2][3]

-

Engineering Controls : Ensure adequate ventilation. Use only in a fume hood. Eyewash stations and safety showers should be readily available.[1][2]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

-

Skin Protection : Wear impervious gloves and protective clothing to prevent skin exposure.[1][2]

-

Respiratory Protection : A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

-

-

General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][2][3]

Storage Conditions[1][4]

| Form | Storage Temperature | Duration |

| Powder | -20°C | 2 years |

| In DMSO | 4°C | 2 weeks |

| In DMSO | -80°C | 6 months |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Rofecoxib-d5 and its non-deuterated analog, Rofecoxib.

| Property | Rofecoxib-d5 | Rofecoxib |

| CAS Number | 544684-93-7[1][4] | 162011-90-7 |

| Molecular Formula | C₁₇H₉D₅O₄S[1] | C₁₇H₁₄O₄S[4] |

| Molecular Weight | 319.39 g/mol [1] | 314.36 g/mol |

| Appearance | Solid[1] | White to off-white crystalline powder |

| Melting Point | No data available | ~207 °C |

| Solubility | No data available | DMSO: ~25 mg/mL, DMF: ~25 mg/mL, Ethanol: ~0.1 mg/mL[5] |

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Conceptual Workflow)

This diagram illustrates a general workflow for assessing the inhibitory activity of Rofecoxib-d5 against the COX-2 enzyme.

Caption: A conceptual workflow for determining the in vitro COX-2 inhibitory activity of Rofecoxib-d5.

Synthesis of Rofecoxib (Illustrative, not d5)

Mechanism of Action: Signaling Pathway

Rofecoxib is a selective inhibitor of the COX-2 enzyme.[6] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, Rofecoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the production of prostaglandins that have a protective effect on the stomach lining, which are primarily synthesized by the COX-1 enzyme.[6]

Caption: Rofecoxib-d5 selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

References

Methodological & Application

Application Note: High-Throughput Analysis of Rofecoxib in Human Plasma Using Rofecoxib-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of rofecoxib in human plasma. The use of a stable isotope-labeled internal standard, Rofecoxib-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines a straightforward sample preparation procedure and optimized chromatographic and mass spectrometric conditions for reliable and high-throughput analysis.

Introduction

Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Accurate measurement of rofecoxib concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as Rofecoxib-d5, is the gold standard in quantitative LC-MS/MS assays. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable results. This document provides a detailed protocol for the determination of rofecoxib in human plasma using Rofecoxib-d5 as the internal standard.

Principle of the Method

Plasma samples are prepared by protein precipitation followed by liquid-liquid extraction. The extracted samples are then analyzed by reversed-phase LC-MS/MS. Rofecoxib and its deuterated internal standard, Rofecoxib-d5, are separated chromatographically and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of rofecoxib to Rofecoxib-d5 against a calibration curve.

Materials and Reagents

-

Rofecoxib analytical standard

-

Rofecoxib-d5 internal standard

-

HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

-

Formic acid, analytical grade

-

Ammonium acetate, analytical grade

-

Ultrapure water

-

Human plasma (with anticoagulant)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve rofecoxib and Rofecoxib-d5 in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the rofecoxib stock solution with 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Rofecoxib-d5 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Sample Preparation

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL Rofecoxib-d5) and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 2 min. |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3500 V |

| Gas Temperature | 350°C |

| Gas Flow | 9 L/min |

| Nebulizer Pressure | 40 psi |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Rofecoxib | 315.1 | 287.1 | 20 |

| Rofecoxib-d5 | 320.1 | 292.1 | 20 |

Note: The exact m/z values are based on the monoisotopic masses of Rofecoxib (C17H14O4S, 314.06 g/mol ) and Rofecoxib-d5 (C17H9D5O4S, 319.09 g/mol ) with the addition of a proton [M+H]+.[3][4] Collision energies should be optimized for the specific instrument used.

Data Presentation

Method Performance Characteristics

The following table summarizes the typical performance characteristics of this method, based on literature for similar assays.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | 88 - 110% |

| Recovery | > 85% |

Visualizations

Experimental Workflow

Caption: Sample preparation and analysis workflow.

Rofecoxib Mechanism of Action

Caption: Rofecoxib's inhibition of the COX-2 pathway.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of rofecoxib in human plasma. The use of the deuterated internal standard, Rofecoxib-d5, ensures the accuracy and robustness of the assay. This method is well-suited for high-throughput applications in clinical and pharmaceutical research, particularly for pharmacokinetic profiling.

References

Application Note: Quantitative Analysis of Rofecoxib in Plasma using Rofecoxib-d5 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] Accurate quantification of Rofecoxib in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive method for the quantitative analysis of Rofecoxib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Rofecoxib-d5 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Mechanism of Action: Rofecoxib Signaling Pathway

Rofecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The pathway is illustrated below.

References

Application Notes and Protocols for Pharmacokinetic Studies of Rofecoxib using Rofecoxib-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Accurate determination of its pharmacokinetic (PK) profile is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. This document provides a detailed protocol for conducting pharmacokinetic studies of rofecoxib in human plasma using a stable isotope-labeled internal standard, Rofecoxib-d5, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Rofecoxib-d5 is the gold standard for quantitative bioanalysis as it corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.

Pharmacokinetic Parameters of Rofecoxib

The pharmacokinetic profile of rofecoxib has been well-characterized. It exhibits high bioavailability and has an elimination half-life that allows for once-daily dosing.[1][2] Key pharmacokinetic parameters from studies in healthy human volunteers after single oral doses are summarized in the table below.

| Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | t₁/₂ (h) | Reference |

| 12.5 mg | 147 ± 34 | 2.4 ± 1.0 | 2038 ± 581 | 11.3 ± 2.1 | [2] |

| 25 mg | 321 ± 104 | 2-3 | 4018 ± 1140 | ~17 | [3] |

| 50 mg | ~519 | 2-3 | 6934 ± 2158 | ~17 | [3] |

Table 1: Pharmacokinetic Parameters of Rofecoxib in Healthy Adults. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life. Values are presented as mean ± standard deviation where available.

Experimental Protocol: Quantification of Rofecoxib in Human Plasma using LC-MS/MS

This protocol outlines the procedure for the quantitative analysis of rofecoxib in human plasma samples, employing Rofecoxib-d5 as an internal standard.

Materials and Reagents

-

Rofecoxib (analytical standard)

-

Rofecoxib-d5 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (drug-free, sourced from a certified blood bank)

-

96-well plates or microcentrifuge tubes

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of rofecoxib and Rofecoxib-d5 in methanol.

-

Working Standard Solutions: Serially dilute the rofecoxib stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the Rofecoxib-d5 stock solution with a 50:50 mixture of acetonitrile and water.

-

Calibration Standards and QC Samples: Spike appropriate amounts of the rofecoxib working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 96-well plate or microcentrifuge tube.

-

Add 10 µL of the Rofecoxib-d5 internal standard working solution (100 ng/mL) to each well, except for the blank plasma.

-

Add 300 µL of acetonitrile to each well to precipitate the plasma proteins.

-

Vortex the plate/tubes for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| HPLC System | |

| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Rofecoxib: m/z 315.1 → 287.1Rofecoxib-d5: m/z 320.1 → 292.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for the specific instrument |

| Gas Temperatures | Optimized for the specific instrument |

Table 2: Suggested LC-MS/MS Parameters. These parameters may require optimization based on the specific instrumentation used.

Data Analysis

-

Integrate the peak areas for rofecoxib and Rofecoxib-d5.

-

Calculate the peak area ratio of rofecoxib to Rofecoxib-d5.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of rofecoxib in the unknown samples and QC samples from the calibration curve.

Workflow and Signaling Pathway Diagrams

Pharmacokinetic Study Workflow

The following diagram illustrates the overall workflow for a typical pharmacokinetic study of rofecoxib.

Caption: Workflow for a Rofecoxib Pharmacokinetic Study.

Rofecoxib Mechanism of Action: COX-2 Inhibition

Rofecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme, which is a key enzyme in the prostaglandin synthesis pathway.

Caption: Rofecoxib's Inhibition of the COX-2 Pathway.

Conclusion